2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide
Description
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide is a synthetic small molecule characterized by a quinoline core substituted with a 4-benzylpiperidin-1-yl group at the 2-position and an ether-linked phenethylacetamide moiety at the 8-position. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its role in targeting enzymes and receptors due to its planar aromatic system and hydrogen-bonding capabilities . The phenethylacetamide side chain, a common pharmacophore in bioactive molecules, may contribute to solubility and receptor affinity through hydrogen bonding or π-π stacking interactions .
For example, compounds like 2-((1,3-dioxoisoindolin-2-yl)oxy)-N-(4-methoxyphenyl)-N-phenethylacetamide (compound 14) are prepared by reacting prefunctionalized intermediates under mild conditions . Similarly, intermediates in praziquantel synthesis involve stepwise alkylation and cyclization of N-phenethylacetamide derivatives .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2/c35-30(32-19-16-24-8-3-1-4-9-24)23-36-28-13-7-12-27-14-15-29(33-31(27)28)34-20-17-26(18-21-34)22-25-10-5-2-6-11-25/h1-15,26H,16-23H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZQCFYCJCJLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCCC5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a quinoline core, a piperidine ring, and an acetamide functional group, suggesting diverse biological activities.
Molecular Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 479.6 g/mol. The structure is characterized by the following key components:
| Component | Description |
|---|---|
| Quinoline Core | A bicyclic structure known for various biological activities. |
| Piperidine Ring | A six-membered ring that enhances receptor binding. |
| Acetamide Group | Contributes to solubility and biological activity. |
Pharmacological Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation. Its potential interactions with specific molecular targets, such as neurotransmitter receptors or enzymes involved in pain pathways, have been suggested through molecular docking studies.
The compound's structural components allow it to fit into active sites of biological targets, influencing their function. Interaction studies suggest that it may bind effectively to certain receptors or enzymes, modulating their activity. This modulation could lead to therapeutic effects in conditions such as pain and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticonvulsant Activity : Research on related compounds has shown promising anticonvulsant activity in animal models. For instance, derivatives with similar structural motifs demonstrated effectiveness in maximal electroshock (MES) tests, indicating potential utility in epilepsy treatment .
- Neurotransmitter Receptor Interaction : Studies have highlighted the importance of piperidine derivatives in modulating neurotransmitter receptors such as dopamine and serotonin receptors. This suggests that this compound may also influence mood and anxiety disorders through similar mechanisms .
- Inflammatory Response Modulation : Compounds with quinoline structures have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This aligns with preliminary findings regarding the anti-inflammatory properties of the compound .
Comparison with Similar Compounds
Substituent-Driven Pharmacological Profiles
- Quinoline vs. Acetamide Core: The quinoline core in the target compound provides a rigid aromatic system conducive to intercalation or enzyme inhibition, unlike the flexible acetamide backbone in compounds like 2-chloro-N-phenethylacetamide. This rigidity may enhance selectivity for kinase or G protein-coupled receptors .
- 4-Benzylpiperidinyl vs. Phthalimide Groups : The 4-benzylpiperidinyl substituent increases lipophilicity (predicted logP ~4.2) compared to the polar phthalimide group (logP ~2.8), suggesting superior blood-brain barrier penetration for CNS applications. However, the phthalimide group in compound 14 facilitates visible-light-induced alkoxyl radical generation, a property absent in the target molecule .
Physicochemical and Bioavailability
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~523.6 g/mol) compared to intermediates like 2-chloro-N-phenethylacetamide (~226.7 g/mol) may reduce aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : The 4-benzylpiperidinyl group is prone to oxidative metabolism via cytochrome P450 enzymes, whereas the phthalimide group in compound 14 may exhibit greater metabolic stability due to its electron-withdrawing properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- The synthesis typically involves multi-step organic reactions, including coupling of quinoline derivatives with benzylpiperidine moieties and subsequent acetylation. Key steps include:
- Quinoline functionalization : Introducing the benzylpiperidine group at the 2-position via nucleophilic substitution or transition-metal-catalyzed coupling .
- Etherification : Reacting the hydroxyl group at the 8-position of quinoline with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or preparative HPLC to isolate the final product.
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometry of reagents (1.2–1.5 equivalents of benzylpiperidine) to minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., quinoline protons at δ 8.5–9.0 ppm, benzylpiperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₃₀H₃₁N₃O₂) and molecular weight (465.6 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding its interaction with neurotransmitter systems?
- Methodology :
- Target Profiling : Conduct competitive binding assays (e.g., radioligand displacement for dopamine D2/D3 or serotonin 5-HT1A/2A receptors) to quantify IC₅₀ values .
- Functional Assays : Use calcium flux or cAMP accumulation assays in transfected HEK293 cells expressing target receptors to distinguish agonist/antagonist activity .
- Data Normalization : Account for batch-to-batch variability in compound purity and solvent effects (e.g., DMSO concentration ≤0.1% in assays) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s selectivity for specific biological targets?
- Methodology :
- Core Modifications :
- Quinoline Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position to modulate receptor affinity .
- Piperidine Optimization : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to improve metabolic stability .
- Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets and guide rational design .
Q. How can researchers address the lack of comprehensive physicochemical data (e.g., solubility, logP) for this compound?
- Methodology :
- Experimental Determination :
- LogP : Measure via shake-flask method (octanol/water partitioning) or HPLC-derived hydrophobicity indices .
- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids with UV-Vis quantification .
- Computational Prediction : Apply QSPR models (e.g., ACD/Labs or ChemAxon) to estimate properties and validate with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
